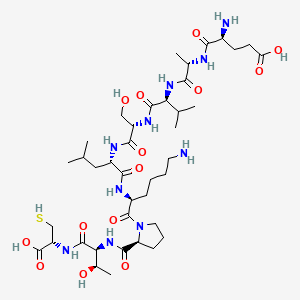
Epsilon-V1-2, Cys-conjugated
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epsilon-V1-2, Cys-conjugated is a biologically active peptide known for its role as a specific inhibitor of epsilon protein kinase C (εPKC). This compound inhibits εPKC by blocking its interaction with the anchoring protein epsilon receptor for activated C kinase (εRACK), thereby preventing the translocation and phosphorylation of myristoylated alanine-rich C-kinase substrate (MARCKS) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Epsilon-V1-2, Cys-conjugated is synthesized by attaching a cysteine residue to the C-terminus of the peptide sequence. The peptide sequence is Glu-Ala-Val-Ser-Leu-Lys-Pro-Thr-Cys. The synthesis involves standard solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The cysteine residue at the C-terminus facilitates the formation of potential disulfide bonds with carrier proteins .
Industrial Production Methods
Industrial production of this compound follows similar SPPS techniques but on a larger scale. The process involves automated peptide synthesizers, which allow for high-throughput production. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Epsilon-V1-2, Cys-conjugated primarily undergoes peptide bond formation and disulfide bond formation. The cysteine residue at the C-terminus can form disulfide bonds with other cysteine-containing molecules or carrier proteins .
Common Reagents and Conditions
Peptide Bond Formation: Standard SPPS reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used.
Disulfide Bond Formation: Oxidizing agents like iodine or air oxidation can facilitate disulfide bond formation
Major Products
The major products formed from these reactions include the this compound peptide itself and its disulfide-bonded conjugates with carrier proteins .
Aplicaciones Científicas De Investigación
Epsilon-V1-2, Cys-conjugated has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein-protein interactions and signal transduction pathways involving εPKC
Biology: Helps in understanding the role of εPKC in cellular processes such as proliferation, differentiation, and apoptosis
Medicine: Investigated for its potential therapeutic applications in diseases where εPKC is implicated, such as cancer and cardiovascular diseases
Industry: Utilized in the development of diagnostic assays and as a research reagent in pharmaceutical development
Mecanismo De Acción
Epsilon-V1-2, Cys-conjugated exerts its effects by specifically inhibiting εPKC. It blocks the interaction between εPKC and εRACK, preventing the translocation of εPKC to the cell membrane and subsequent phosphorylation of MARCKS. This inhibition disrupts εPKC-mediated signal transduction pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
ZIP acetate: Another εPKC inhibitor that blocks εPKC translocation.
Ruboxistaurin hydrochloride: Inhibits protein kinase C beta (PKCβ) but has some cross-reactivity with εPKC.
Decursin: A natural compound that inhibits various protein kinase C isoforms, including εPKC.
Uniqueness
Epsilon-V1-2, Cys-conjugated is unique due to its high specificity for εPKC and its ability to form disulfide bonds with carrier proteins, enhancing its stability and functionality in biological systems .
Propiedades
Fórmula molecular |
C40H70N10O14S |
|---|---|
Peso molecular |
947.1 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S,3R)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C40H70N10O14S/c1-19(2)16-25(45-35(58)26(17-51)46-37(60)30(20(3)4)48-32(55)21(5)43-33(56)23(42)12-13-29(53)54)34(57)44-24(10-7-8-14-41)39(62)50-15-9-11-28(50)36(59)49-31(22(6)52)38(61)47-27(18-65)40(63)64/h19-28,30-31,51-52,65H,7-18,41-42H2,1-6H3,(H,43,56)(H,44,57)(H,45,58)(H,46,60)(H,47,61)(H,48,55)(H,49,59)(H,53,54)(H,63,64)/t21-,22+,23-,24-,25-,26-,27-,28-,30-,31-/m0/s1 |
Clave InChI |
DJJMCQPPZVGCNN-XRCSPKMESA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


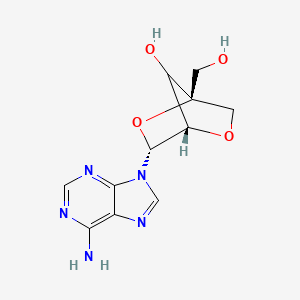
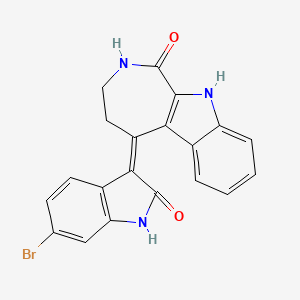
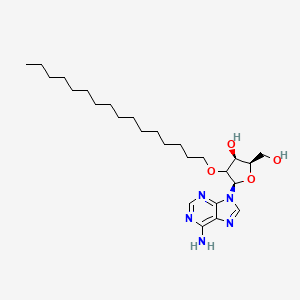
![[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12395264.png)
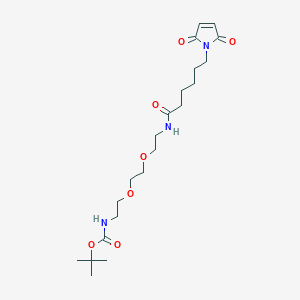
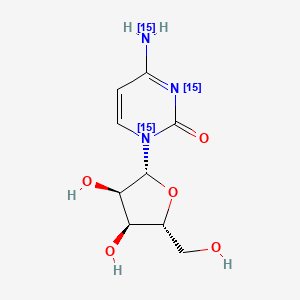
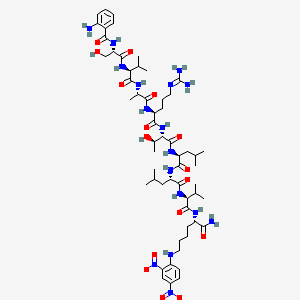
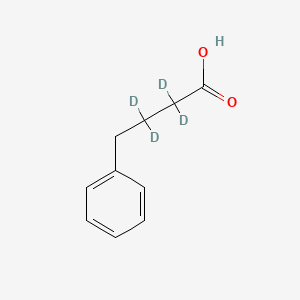
![(2'S,3S,3'S,6'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(cyclopropylmethyl)-2-oxospiro[1H-indole-3,4'-8-oxa-1,5,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-9,11,13,15-tetraene]-13'-carboxylic acid](/img/structure/B12395293.png)
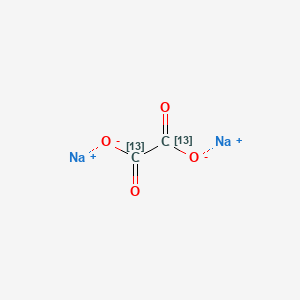

![[(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate](/img/structure/B12395310.png)
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395317.png)
![4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B12395323.png)
